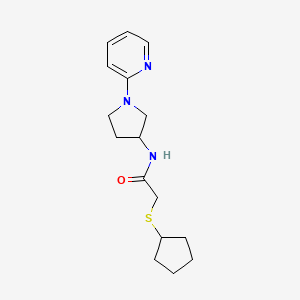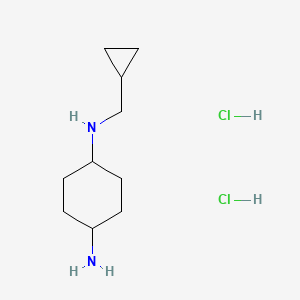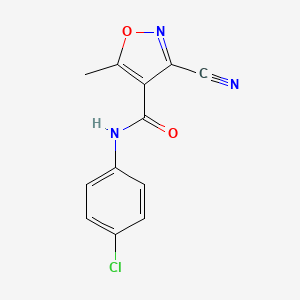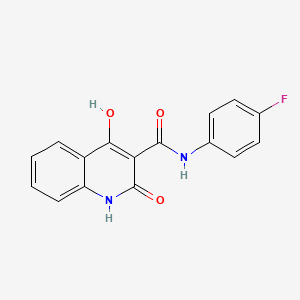
2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde
Vue d'ensemble
Description
2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 . It is also known as IodoPA or IFAP. The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.02 and a molecular formula of C8H4F3IO3 . The compound is typically stored at refrigerated temperatures .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde has been utilized in the synthesis of complex chemical compounds. For instance, it plays a role in the formation of oxazole-2-thiones via a DMSO-promoted oxidation process, where its derivatives participate in significant chemical reactions (Creary & Losch, 2008).
- This compound's unique structure also makes it suitable for the synthesis of copper complexes. Its reactivity with copper acetate under specific conditions has been explored for forming novel crystalline structures (Liu, 2010).
Application in Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound, such as benzyloxy-benzaldehyde, serve as valuable intermediates. These derivatives have potential applications in drug design, especially when attached to a five-membered heterocycle (Bölcskei, Andrea, & Keglevich, 2022).
Polymer Synthesis
- It has been used in the synthesis of various polymers. For example, the compound's derivatives have been incorporated into styrene copolymerization, indicating its utility in creating novel polymeric materials (Cimino et al., 2020).
Catalysis and Chemical Reactions
- This compound and its derivatives have been found useful in catalysis and specific chemical reactions. The compound's structure enables it to participate in complex reactions, such as the synthesis of porphyrin derivatives (Leroy et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGGCSYLYHROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)
![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)
![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)


![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
